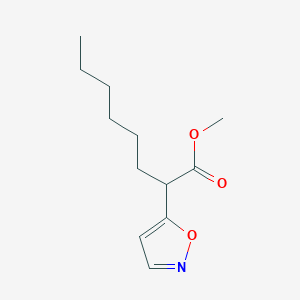![molecular formula C19H20N6O4 B2993940 methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923147-22-2](/img/structure/B2993940.png)
methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel heterocycles, including purino and triazino purines, by synthesizing and examining their biological activities. These compounds have been found to have significant antitumor activities and have been evaluated for their potential in cancer treatment. For instance, compounds with modifications on the purino and triazino moieties have demonstrated activity against P 388 leukemia, although their vascular relaxing effects were not found to be potent (Ueda et al., 1987).
Antimicrobial and Antioxidant Applications
Derivatives of similar structural frameworks have been synthesized with the aim of exploring their antimicrobial and antioxidant properties. These compounds, designed through modifications at various positions on the triazine ring, have been tested for their efficacy against a range of microbial pathogens and their ability to act as antioxidants (Sonia et al., 2013).
Chemical Synthesis and Efficiency
Efforts have also been made to improve the synthesis routes for related compounds, aiming for higher efficiency and yield. New methods for synthesizing benzyl chlorides and methylene acetals have been developed, providing higher yields for methylene acetals of steroids, which are crucial for further chemical transformations and applications in drug synthesis (Chu et al., 2009).
Antiviral Research
Some derivatives have been examined for their antiviral activities, showing moderate virucidal activity and the ability to partially inhibit the absorption of viruses to susceptible cells. This suggests potential applications in the development of antiviral drugs or treatments (Modzelewska-Banachiewicz & Kamińska, 2001).
Structural and Mechanistic Studies
In addition to their biological activities, these compounds have been the subject of structural and mechanistic studies to better understand their behavior in chemical reactions and potential applications in material science or as intermediates in organic synthesis. For example, the crystal structures of some triazole derivatives have been determined to understand their stability and reactivity, which is crucial for designing compounds with desired properties (Ahmed et al., 2016).
properties
IUPAC Name |
methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-12-9-23-15-16(20-18(23)25(21-12)11-14(26)29-3)22(2)19(28)24(17(15)27)10-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFKVJJIJIXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

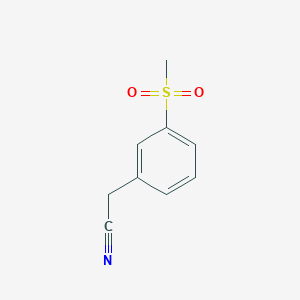




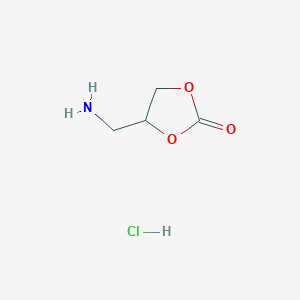
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)
![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)
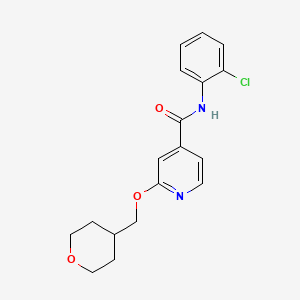
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)
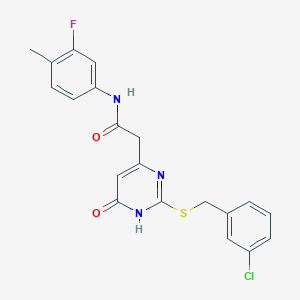
![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
